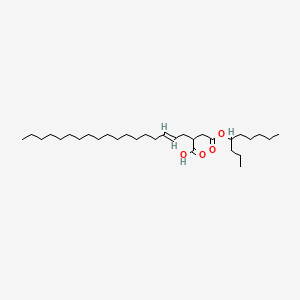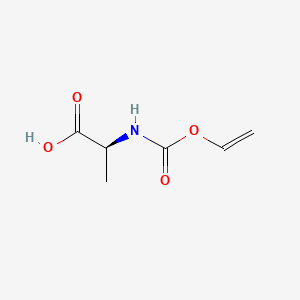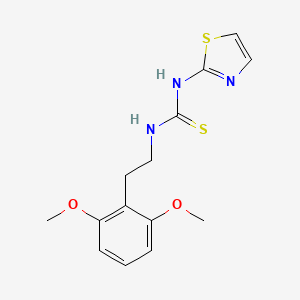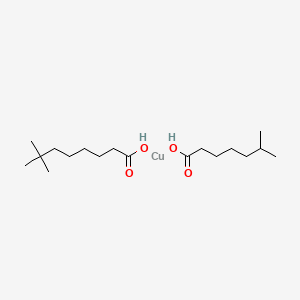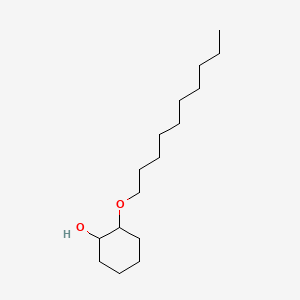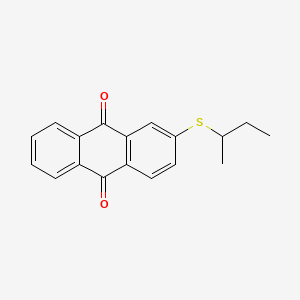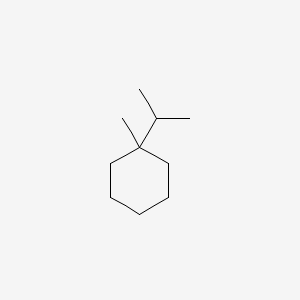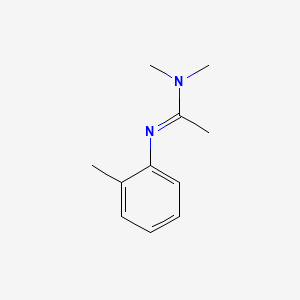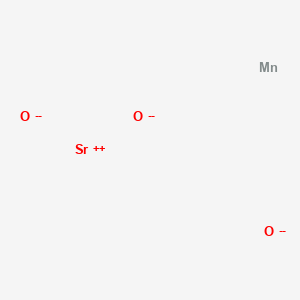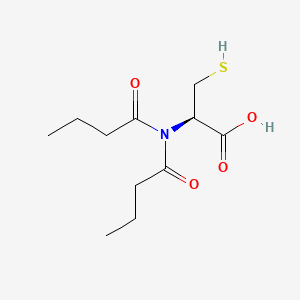
N,N'-Bis(1-oxobutyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(1-oxobutyl)-L-cysteine: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of two 1-oxobutyl groups attached to the nitrogen atoms of L-cysteine, an amino acid. The unique structure of N,N’-Bis(1-oxobutyl)-L-cysteine allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(1-oxobutyl)-L-cysteine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of flow reactors allows for better control over the reaction parameters, such as temperature and pressure, and can lead to a more efficient and sustainable production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(1-oxobutyl)-L-cysteine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound that can interact with different reagents.
Common Reagents and Conditions:
Oxidation: The oxidation of N,N’-Bis(1-oxobutyl)-L-cysteine can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically performed in an aqueous medium at a controlled temperature.
Reduction: Reduction reactions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually conducted in an organic solvent under inert conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include alkyl halides and acyl chlorides. The reactions are often carried out in the presence of a base to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-Bis(1-oxobutyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Biology: In biological research, N,N’-Bis(1-oxobutyl)-L-cysteine is studied for its potential role in cellular processes. It can be used as a probe to investigate the mechanisms of protein modification and enzyme activity.
Medicine: In the field of medicine, N,N’-Bis(1-oxobutyl)-L-cysteine is explored for its potential therapeutic applications. It may have antioxidant properties and could be used in the development of drugs for the treatment of oxidative stress-related diseases.
Industry: In industrial applications, N,N’-Bis(1-oxobutyl)-L-cysteine is used as an additive in various formulations. Its ability to undergo chemical reactions makes it a versatile compound for use in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis(1-oxobutyl)-L-cysteine involves its interaction with specific molecular targets in the cell. The compound can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The presence of the 1-oxobutyl groups allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(1-oxobutyl)-L-methionine: Similar to N,N’-Bis(1-oxobutyl)-L-cysteine, this compound contains 1-oxobutyl groups attached to the nitrogen atoms of L-methionine.
N,N’-Bis(1-oxobutyl)-L-serine: This compound features 1-oxobutyl groups attached to the nitrogen atoms of L-serine.
Uniqueness: N,N’-Bis(1-oxobutyl)-L-cysteine is unique due to the presence of the thiol group in L-cysteine, which can participate in redox reactions and form disulfide bonds. This property distinguishes it from other similar compounds and contributes to its versatility in chemical and biological applications.
Eigenschaften
CAS-Nummer |
85038-49-9 |
|---|---|
Molekularformel |
C11H19NO4S |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
(2R)-2-[di(butanoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO4S/c1-3-5-9(13)12(10(14)6-4-2)8(7-17)11(15)16/h8,17H,3-7H2,1-2H3,(H,15,16)/t8-/m0/s1 |
InChI-Schlüssel |
FQEGSJAFMDXDSU-QMMMGPOBSA-N |
Isomerische SMILES |
CCCC(=O)N([C@@H](CS)C(=O)O)C(=O)CCC |
Kanonische SMILES |
CCCC(=O)N(C(CS)C(=O)O)C(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


